

Quantifying Umbelliferone Release from RBM14C12 Hydrolysis: Application Notes and Protocols

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Compound of Interest

Compound Name: **RBM14C12**

Cat. No.: **B15571809**

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Introduction

RBM14C12 is a fluorogenic substrate utilized in the study of lipid metabolism and cell signaling.^[1] Its hydrolysis, catalyzed by enzymes such as acid ceramidase (AC), releases the highly fluorescent molecule umbelliferone.^{[2][3]} The quantification of umbelliferone fluorescence provides a sensitive and continuous measure of enzymatic activity, making **RBM14C12** a valuable tool in high-throughput screening for enzyme inhibitors and in diagnostic assays for diseases associated with lipid metabolism, such as Farber disease.^{[2][4]}

These application notes provide detailed protocols for the quantification of umbelliferone release from **RBM14C12** hydrolysis, primarily focusing on the activity of acid ceramidase in cell lysates.

Data Presentation

Table 1: Physicochemical Properties of RBM14C12 and Umbelliferone

Compound	Molecular Formula	Molecular Weight (g/mol)	Excitation Max (nm)	Emission Max (nm)
RBM14C12	C26H39NO6	461.59[5]	-	-
Umbelliferone	C9H6O3	162.14	~325 (acidic), ~367 (alkaline)[6] [7]	~452-455[6]

Table 2: Kinetic Parameters for RBM14C12 Hydrolysis by Acid Ceramidase

Enzyme Source	Apparent K_m (μM)	Apparent V_max (pmol/min/mg protein)
Lysates from Farber cells overexpressing Acid Ceramidase	26	334[8]

Table 3: Recommended Conditions for RBM14C12 Hydrolysis Assay

Parameter	Recommended Value
Substrate (RBM14C12) Concentration	20 μM[9]
Enzyme (Cell Lysate) Concentration	10-25 μg of protein[9]
Buffer	25 mM Sodium Acetate, pH 4.5[9]
Incubation Temperature	37°C[9]
Incubation Time	3 hours[9]
Stop Reagent	Methanol[9]
Oxidation Reagent	2.5 mg/mL NaIO4 in 100 mM Glycine/NaOH, pH 10.6[9]
Fluorescence Reading	λex 360 nm, λem 446 nm[9]

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Hydrolysis Assay

This protocol details the preparation of cell lysates suitable for use in the **RBM14C12** hydrolysis assay.

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS), ice-cold
- 0.2 M Sucrose solution, ice-cold
- Protease inhibitor cocktail
- Microcentrifuge tubes
- Sonicator
- Refrigerated microcentrifuge
- BCA protein assay kit

Procedure:

- Harvest cultured cells by centrifugation at 1000 x g for 5 minutes at 4°C.[10]
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in an appropriate volume of ice-cold 0.2 M sucrose solution containing a protease inhibitor cocktail. A general starting point is 100 µL of buffer for approximately 10⁶ cells.[9][10]
- Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds) followed by rest periods to prevent overheating.[10]

- Centrifuge the cell lysate at 15,000 x g for 3 minutes at 4°C to pellet cell debris.[9]
- Carefully collect the supernatant, which contains the soluble protein fraction including acid ceramidase.
- Determine the total protein concentration of the lysate using a BCA protein assay or a similar method.
- Store the cell lysate in aliquots at -80°C for long-term storage or keep on ice for immediate use.[11]

Protocol 2: Fluorogenic Assay for **RBM14C12** Hydrolysis

This protocol describes the enzymatic hydrolysis of **RBM14C12** and the subsequent quantification of umbelliferone release.

Materials:

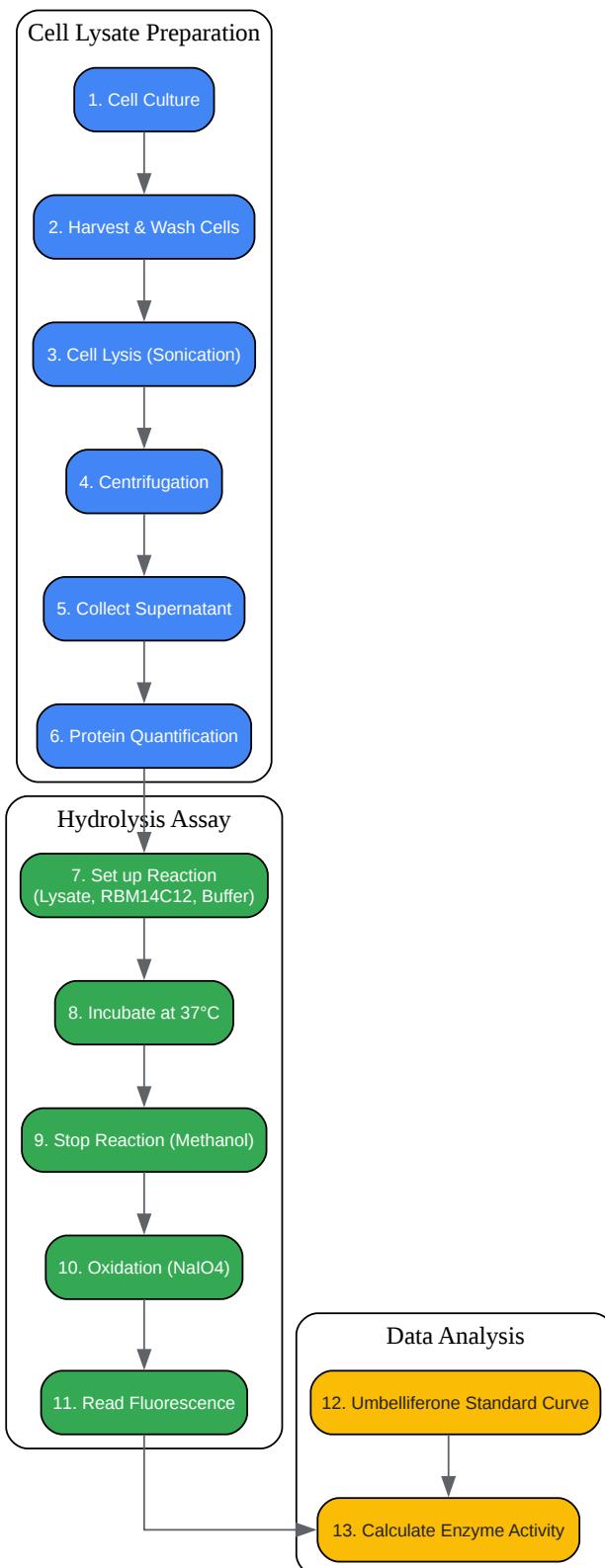
- Prepared cell lysate (from Protocol 1)
- **RBM14C12** stock solution (4 mM in ethanol)[9]
- 25 mM Sodium acetate buffer, pH 4.5[9]
- 0.2 M Sucrose solution
- Methanol
- 2.5 mg/mL Sodium periodate (NaIO4) in 100 mM Glycine/NaOH buffer, pH 10.6 (prepare fresh)[9]
- Umbelliferone standard solution
- 96-well black microplate
- Microplate fluorescence reader

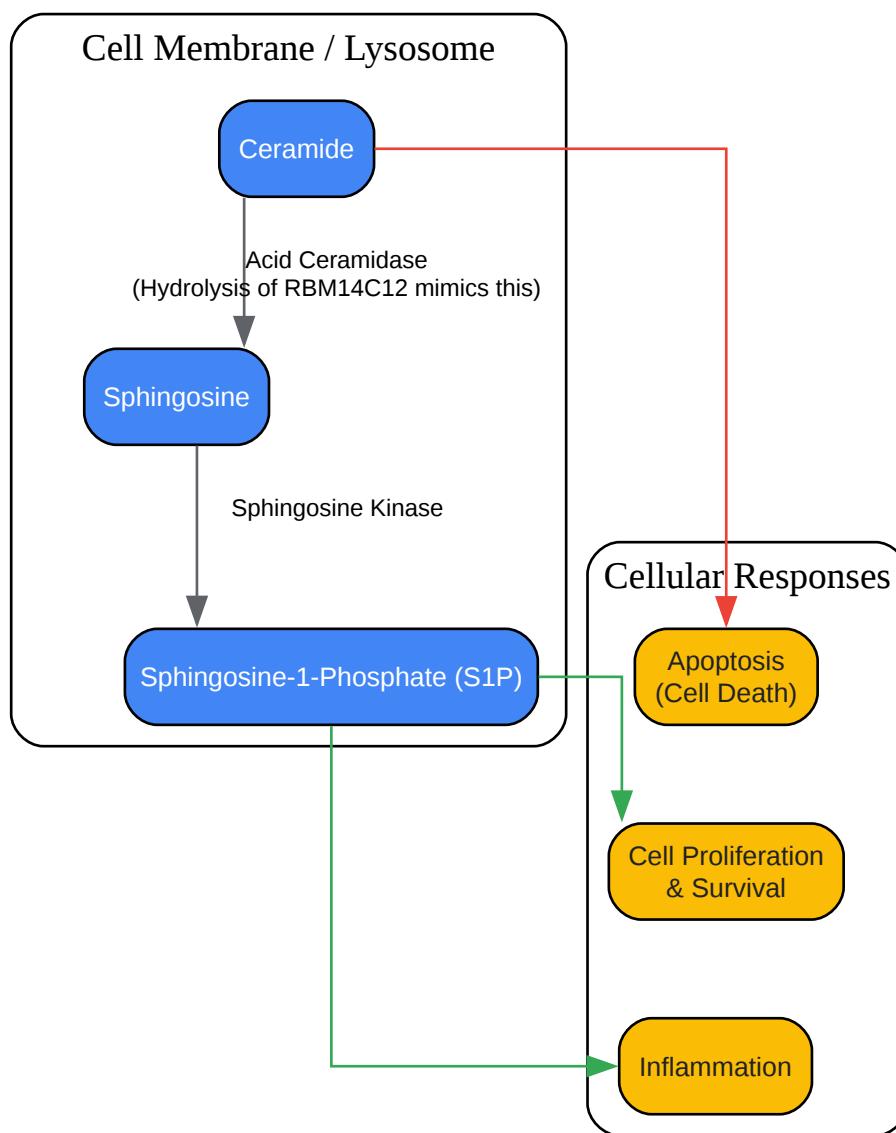
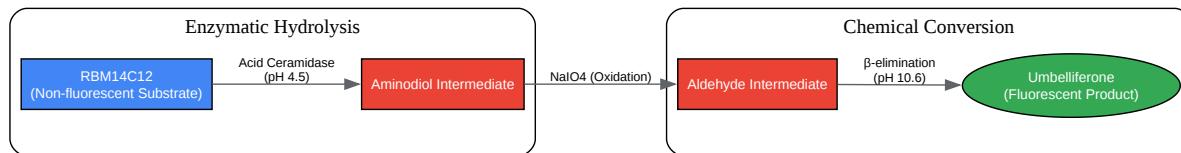
Procedure:

- Prepare Umbelliferone Standard Curve:
 - Prepare a series of umbelliferone standards (e.g., 0 to 3000 pmol) in the assay buffer.
 - Add the standards to the 96-well plate.
 - Add the stop and oxidation reagents as described in steps 5 and 6 of the assay procedure below.
 - Measure the fluorescence at λ_{ex} 360 nm and λ_{em} 446 nm.
 - Plot the fluorescence intensity versus the amount of umbelliferone to generate a standard curve.
- Enzymatic Reaction Setup (per well of a 96-well plate):
 - Add 74.5 μL of 25 mM sodium acetate buffer (pH 4.5).[\[9\]](#)
 - Add 0.5 μL of 4 mM **RBM14C12** stock solution (final concentration: 20 μM).[\[9\]](#)
 - Add 25 μL of cell lysate (containing 10-25 μg of protein) diluted in 0.2 M sucrose solution.[\[9\]](#)
 - Include negative control wells containing the reaction mixture without the cell lysate.
- Incubation:
 - Incubate the plate at 37°C for 3 hours.[\[9\]](#)
- Stopping the Reaction:
 - Stop the enzymatic reaction by adding 50 μL of methanol to each well.[\[9\]](#)
- Oxidation and Umbelliferone Release:
 - Add 100 μL of freshly prepared 2.5 mg/mL NaIO4 solution in 100 mM glycine/NaOH buffer (pH 10.6) to each well.[\[9\]](#)

- Incubate the plate in the dark at room temperature for 2 hours to allow for the oxidation and subsequent β -elimination that releases umbelliferone.[9]
- Fluorescence Measurement:
 - Quantify the fluorescence of the released umbelliferone using a microplate reader with excitation at 360 nm and emission at 446 nm.[9]
- Data Analysis:
 - Subtract the fluorescence of the negative control from the sample wells.
 - Use the umbelliferone standard curve to convert the fluorescence intensity of the samples to the amount of umbelliferone released (in pmol).
 - Calculate the enzyme activity as pmol of umbelliferone released per minute per mg of protein.

Visualizations





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